molecular formula C21H20N4O2 B2958573 N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034316-58-8

N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2958573
CAS No.: 2034316-58-8
M. Wt: 360.417
InChI Key: CHNRWFVRLIPXTK-UHFFFAOYSA-N
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Description

“N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The exact structure and properties would depend on the specific arrangement of these components and the presence of any additional functional groups.


Synthesis Analysis

While the exact synthesis method for this compound is not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been found to possess more cytotoxic activity than the reference drug (i.e., imatinib) .

Scientific Research Applications

Polymer Chemistry Applications

  • Rigid-Rod Polyamides and Polyimides : Derivatives of N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide have been utilized in the synthesis of rigid-rod polyamides and polyimides, showing exceptional thermooxidative stability and amorphous characteristics. These polymers exhibit high glass transition temperatures and excellent solubility in polar aprotic solvents and sulfuric acid, with potential applications in high-performance materials (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Catalysis

  • Enantioselective Synthesis : The compound has been involved in catalytic processes, such as the enantioselective intramolecular addition of tertiary enamides to ketones, leading to the synthesis of enantioenriched 1H-pyrrol-2(3H)-one derivatives, demonstrating its utility in producing complex organic molecules with high stereochemical control (Yang et al., 2009).

Crystal Chemistry

  • Intermolecular Interactions : Research on related compounds has highlighted the importance of intermolecular interactions in the crystal chemistry of derivatives, which can influence the physical properties of materials, such as solubility and melting points. These studies provide insights into the design of new materials with tailored properties (Malone et al., 1997).

Synthetic Methodologies

  • Novel Synthetic Routes : this compound derivatives have been utilized in the development of novel synthetic routes for producing fused chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis (Sambaiah et al., 2017).

Biological Studies

  • Antidepressant and Nootropic Agents : Derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents, demonstrating the capacity of these compounds to impact central nervous system (CNS) activities. This indicates their potential for the development of new therapeutic agents (Thomas et al., 2016).

Properties

IUPAC Name

N,N-diphenyl-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-21(24-15-12-19(16-24)27-20-22-13-7-14-23-20)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-11,13-14,19H,12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNRWFVRLIPXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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